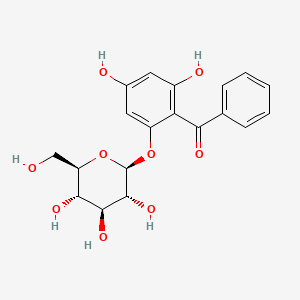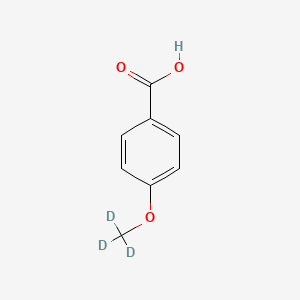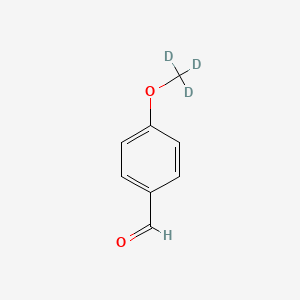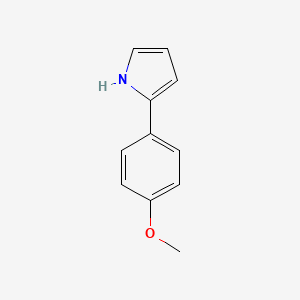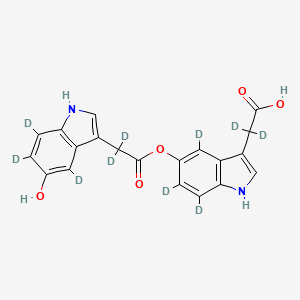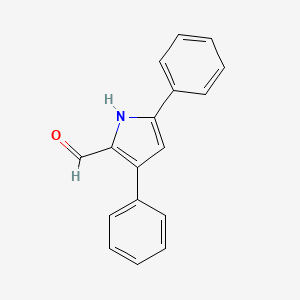![molecular formula C10H14N2O2 B1147802 (3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]dodecane-2,8-dione CAS No. 19943-27-2](/img/structure/B1147802.png)
(3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]dodecane-2,8-dione
Vue d'ensemble
Description
The compound of interest is part of a broader family of cyclic compounds that have been studied for various synthetic and analytical chemistry applications. These compounds often exhibit unique physical and chemical properties due to their complex ring structures and functional groups.
Synthesis Analysis
Research on related compounds, such as the synthesis of tetracyclo dodecane dione derivatives, has been conducted by Nakazaki, Naemura, and Yoshihara (1975), who synthesized "[8]diisotwistane-2,8-dione" from a Diels-Alder reaction. This method provides insights into the potential synthetic routes that could be applied to the target compound (Nakazaki, Naemura, & Yoshihara, 1975).
Molecular Structure Analysis
The molecular structure of related compounds has been detailed by Gainsford, Furneaux, Mason, and Miller (1995), who described the crystallographic centrosymmetric molecules and their conformation in "Adducts from the Pyrolysis of Cellulose" (Gainsford, Furneaux, Mason, & Miller, 1995). These insights are crucial for understanding the geometric configuration and stability of the target compound.
Chemical Reactions and Properties
Malamidou-Xenikaki (1996) discussed the transannular cyclization reactions of cyclooctane diones, providing a framework for understanding the chemical reactivity and potential transformations of the compound (Malamidou-Xenikaki, 1996).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, are generally deduced from the structural attributes and functional groups present in the compound. While specific data on the target compound was not found, related research on the physical characterization of cyclic diones offers a basis for predictions.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for participating in further chemical transformations, can be inferred from studies on similar diazatricyclo diones. For instance, research by Padwa, Boonsombat, Rashatasakhon, and Willis (2005) on the cyclization/cycloaddition cascade of a rhodium carbenoid intermediate could shed light on the chemical behavior of the target compound (Padwa, Boonsombat, Rashatasakhon, & Willis, 2005).
Applications De Recherche Scientifique
Cycloalkane Derivatives Synthesis
Cyclooctane-1,5-dione undergoes transannular cyclization to afford various diazatricycloalkanes, a process explored by Malamidou-Xenikaki (1996). This research investigates the efficiency of synthesizing substituted 2,6-diazatricyclo[5.3.3.01,6]- and 2,5-diazatricyclo[4.3.3.01,5]-alkanes, contributing to the broader field of organic synthesis and cycloalkane derivatives (Malamidou-Xenikaki, 1996).
Retro-Diels−Alder Reaction Study
Stájer et al. (2001) explored the preparation of 9-amino-1,9-diazatricyclo[6.4.0.04,8]dodecane-2,10-dione using a retro-Diels−Alder reaction. This study provides insights into the reactions of di-endo- and di-exo-3-aminobicyclo[2.2.1]hept-5-ene-2-carbohydrazides, contributing to the understanding of such reactions in organic chemistry (Stájer, Miklós, Sohár, & Sillanpää, 2001).
Optical Activity and Absolute Configuration
Jürgensen, Roßnagel, and Musso (1991) studied the optical activity and absolute configuration of related compounds like 1,4-Dihydroxytricyclo[6.4.0.04,9]dodecane-7,10-dione. This research contributes to the field of stereochemistry and chiral compound analysis (Jürgensen, Roßnagel, & Musso, 1991).
Novel Synthesis Methods
Nakazaki, Naemura, and Yoshihara (1975) synthesized tetracyclo[7.3.0.03,7.04,10]dodecane-2,8-dione, a compound structurally similar to (3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]dodecane-2,8-dione. Their research offers novel synthesis methods and insights into the structural formation of such compounds (Nakazaki, Naemura, & Yoshihara, 1975).
Crystal Structure and Hydrogen Bonding
Todorov et al. (2009) studied the crystal structures of amino-cycloalkanespiro-5-hydantoins, closely related to the compound . Their work provides insights into molecular structure, conformation, and hydrogen bonding, which are crucial in understanding the properties and potential applications of such compounds (Todorov, Petrova, Naydenova, & Shivachev, 2009).
Orientations Futures
Propriétés
IUPAC Name |
(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h7-8H,1-6H2/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKASXWPLSXFART-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N3CCCC3C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N3CCC[C@H]3C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313224 | |
| Record name | (5aS,10aS)-Octahydro-5H,10H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,9S)-1,7-Diazatricyclo[7.3.0.03,7]dodecane-2,8-dione | |
CAS RN |
19943-27-2 | |
| Record name | Cyclo(L-prolyl-L-prolyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19943-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(prolylproline) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019943272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5aS,10aS)-Octahydro-5H,10H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLO(PROLYLPROLINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGU973420W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




